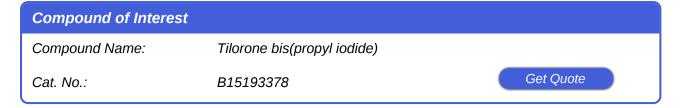


# Tilorone vs. Favipiravir: A Comparative Guide for Antiviral Efficacy

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activities of Tilorone and Favipiravir, focusing on their mechanisms of action, in vitro and in vivo efficacy against various viruses, and the experimental protocols supporting these findings.

### **Overview and Mechanism of Action**

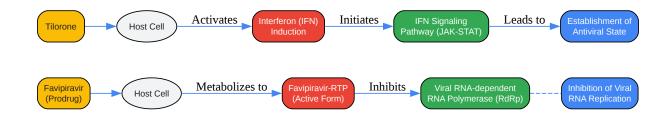
Tilorone and Favipiravir are broad-spectrum antiviral agents with distinct mechanisms of action.

Tilorone is an oral immunomodulator that stimulates the production of interferons (IFNs), key signaling proteins in the innate immune response to viral infections. By inducing IFN, Tilorone activates a cascade of antiviral genes that inhibit viral replication and modulate the host's immune response.

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite selectively inhibits the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. Inhibition of RdRp leads to the termination of viral RNA synthesis.

## **Signaling Pathway Diagrams**





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